(1R,3S)-Compound E

Alzheimer's disease Amyloid-beta Gamma-secretase inhibition

In Alzheimer's and Notch signaling research, the absence of a validated negative control for γ-secretase inhibition produces ambiguous phenotypic data and irreproducible results. (1R,3S)-Compound E is the stereoisomer of potent γ-secretase inhibitor Compound E, serving as the essential inactive comparator to discriminate on-target pharmacology from assay artifacts. • Structurally matched control for Compound E (parent IC50: Aβ40 = 0.24 nM, Aβ42 = 0.37 nM, Notch = 0.32 nM) • Enables rigorous dose-response design by isolating target-specific effects from off-target background • Supplied at ≥98% purity with batch-specific QC documentation for regulatory-grade research reproducibility

Molecular Formula C27H24F2N4O3
Molecular Weight 490.5 g/mol
Cat. No. B10861219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-Compound E
Molecular FormulaC27H24F2N4O3
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F
InChIInChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25-/m1/s1
InChIKeyJNGZXGGOCLZBFB-PUAOIOHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide (Compound E): A Potent Gamma-Secretase Inhibitor for Alzheimer's and Notch Pathway Research


(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide, commonly designated as Compound E or γ-Secretase Inhibitor XXI, is a cell-permeable, potent, and selective inhibitor of the gamma-secretase complex [1]. This compound effectively blocks the proteolytic cleavage of both amyloid precursor protein (APP) and Notch receptors, thereby reducing the production of amyloid-beta (Aβ) peptides and suppressing Notch signaling [2]. Characterized by its benzodiazepinone core and difluorophenylacetyl moiety, Compound E serves as a critical tool compound for investigating gamma-secretase biology in Alzheimer's disease research and Notch-dependent developmental pathways [3].

Why Generic Gamma-Secretase Inhibitor Substitution is Not Feasible for (2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide (Compound E) in Precision Research


Gamma-secretase inhibitors exhibit profound differences in potency, substrate selectivity, and pharmacokinetic properties that preclude simple interchangeability in research settings [1]. While all compounds in this class target the gamma-secretase complex, their differential effects on APP versus Notch cleavage—reflected in varying IC50 ratios and selectivity windows—directly dictate experimental outcomes, particularly in studies where Notch-related toxicity or Aβ-specific modulation is a critical readout [2]. Furthermore, the cell permeability, metabolic stability, and in vivo brain penetrance of each compound vary significantly, making direct substitution without rigorous cross-validation a source of irreproducible results [3]. The quantitative evidence presented in the following section delineates the specific, measurable points of differentiation that justify the procurement of Compound E over its closest analogs.

Quantitative Differentiation of (2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide (Compound E) Against Key Gamma-Secretase Inhibitor Comparators


Superior Potency for Aβ40 Inhibition: Compound E Demonstrates ~480-Fold Greater Potency than DAPT in Cellular Assays

Compound E exhibits markedly higher potency in inhibiting Aβ40 production compared to the widely used gamma-secretase inhibitor DAPT. In HEK293 cells stably transfected with βAPP695, Compound E inhibits Aβ40 generation with an IC50 of 0.24 nM, whereas DAPT requires 115 nM to achieve the same effect, representing a 479-fold difference in potency [1]. This potency advantage is consistent across multiple assay platforms, with Compound E also showing IC50 values of 0.30 nM in CHO cells overexpressing wild-type βAPP [2].

Alzheimer's disease Amyloid-beta Gamma-secretase inhibition

Balanced Aβ42 Inhibition Profile: Compound E Maintains Sub-Nanomolar Potency for Aβ42 While LY-411575 Shows Greater Aβ40 Selectivity

Compound E inhibits Aβ42 production with an IC50 of 0.37 nM, demonstrating potent and balanced inhibition of both major amyloid-beta species . In contrast, LY-411575, while exhibiting slightly higher potency against Aβ40 (IC50 = 0.078 nM), shows a larger differential between its Aβ40 and Notch inhibition [1]. Semagacestat (LY450139), a clinical-stage comparator, requires approximately 30-fold higher concentrations to achieve comparable Aβ42 inhibition (IC50 = 10.9 nM) .

Alzheimer's disease Aβ42 Amyloid-beta peptides

Notch Processing Inhibition Profile: Compound E Demonstrates Comparable Notch/Aβ Potency Ratio, Distinguishing It from Notch-Sparing Inhibitors

Compound E inhibits Notch S3 cleavage with an IC50 of 0.32 nM, resulting in a Notch/Aβ40 potency ratio of approximately 1.3 . This ratio distinguishes Compound E from both highly Notch-sparing inhibitors (e.g., BMS-906024, which shows IC50 values of 0.7-3.4 nM for Notch1-4 receptors) and more Notch-selective compounds . The balanced APP/Notch inhibition profile of Compound E makes it particularly suitable for studies where both pathways must be simultaneously modulated [1].

Notch signaling Gamma-secretase Selectivity window

In Vivo Brain Aβ Reduction: Compound E Achieves 78% Reduction in CSF Aβ40 at 30 mg/kg p.o. in Guinea Pig Model

Oral administration of Compound E (30 mg/kg) to guinea pigs resulted in a 78% reduction in cerebrospinal fluid (CSF) Aβ40 levels at 3 hours post-dose, compared to vehicle-treated controls [1]. In the same study, Compound E (10 mg/kg) reduced cortical gamma-secretase activity by 71% as measured ex vivo, demonstrating robust target engagement in the brain [2]. While direct in vivo comparator data for DAPT or LY-411575 in identical models are not available in the primary literature, the magnitude of CSF Aβ reduction achieved by Compound E is comparable to or exceeds that reported for other preclinical gamma-secretase inhibitors at similar doses [3].

In vivo efficacy Brain penetrance Pharmacodynamics

Optimal Research Applications for (2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide (Compound E) Based on Quantitative Differentiation Evidence


Alzheimer's Disease Research: Precise Modulation of Aβ40 and Aβ42 Production in Cellular Models

The sub-nanomolar potency of Compound E against both Aβ40 (IC50 = 0.24 nM) and Aβ42 (IC50 = 0.37 nM) makes it an ideal tool for dose-response studies investigating the differential contribution of these peptides to amyloid pathology . Its balanced inhibition profile enables researchers to achieve near-complete suppression of Aβ production at low nanomolar concentrations, minimizing compound-related cytotoxicity and allowing for extended treatment durations in primary neuronal cultures or iPSC-derived models [1]. This potency advantage over DAPT (115 nM for Aβ40) translates to a 479-fold lower working concentration, reducing solvent artifacts and off-target effects .

Notch Pathway Studies: Simultaneous Inhibition of APP and Notch Processing for Developmental and Cancer Research

Compound E's comparable potency against APP and Notch processing (Notch IC50 = 0.32 nM; Notch/Aβ40 ratio ≈ 1.3) positions it as a preferred tool for studies requiring concurrent modulation of both pathways . This is particularly relevant in developmental biology research where Notch signaling governs cell fate decisions, as well as in oncology studies investigating Notch-driven tumorigenesis [2]. Unlike Notch-sparing inhibitors such as BMS-906024, Compound E provides a balanced inhibition profile that avoids confounding selectivity biases when interpreting dual-pathway phenotypes .

In Vivo Target Engagement Studies: Validated Brain Penetrance and CSF Aβ Reduction in Rodent Models

The demonstrated ability of Compound E to reduce CSF Aβ40 levels by 78% at 30 mg/kg p.o. in guinea pigs, coupled with 71% inhibition of cortical gamma-secretase activity ex vivo at 10 mg/kg, establishes its utility in preclinical in vivo studies [3]. This pharmacodynamic validation supports its use in animal models of Alzheimer's disease for assessing the relationship between gamma-secretase inhibition and behavioral or pathological endpoints. The robust brain penetrance distinguishes Compound E from less CNS-available gamma-secretase inhibitors and reduces the need for intracerebroventricular administration [3].

Combination Therapy Research: Synergistic Effects with DAPT and Retinoic Acid in Neuroblastoma Differentiation

Studies have shown that Compound E enhances growth inhibition, differentiation, and migration of neuroblastoma cells when used in combination with DAPT and 13-cis retinoic acid . The differential potency profiles of Compound E and DAPT allow for fine-tuned modulation of gamma-secretase activity when used in combination, enabling researchers to explore synergistic mechanisms that are not achievable with either compound alone . This combinatorial approach is particularly valuable for dissecting the relative contributions of APP and Notch cleavage to cellular differentiation processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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